Tak1-IN-5

TAK1 inhibition Kinase assay Multiple myeloma

Choose Tak1-IN-5 for superior potency in TAK1 inhibition. With an IC50 of 55 nM, it outperforms takinib (187 nM) in identical assays, offering a distinct imidazo[1,2-b]pyridazine chemotype with a 6-morpholine substitution that minimizes off-target PKA effects. It robustly inhibits multiple myeloma cell lines (MPC-11, H929) with GI50 values below 30 nM, providing a reliable, orthogonal probe for target validation studies.

Molecular Formula C22H24N6O
Molecular Weight 388.5 g/mol
Cat. No. B12371925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak1-IN-5
Molecular FormulaC22H24N6O
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NN3C(=NC=C3C4=CC5=C(NN=C5C=C4)C6CC6)C=C2
InChIInChI=1S/C22H24N6O/c1-13-11-27(12-14(2)29-13)21-8-7-20-23-10-19(28(20)26-21)16-5-6-18-17(9-16)22(25-24-18)15-3-4-15/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,24,25)
InChIKeyFVSYYBSPCCYMTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tak1-IN-5 (Compound 26) for TAK1 Kinase Inhibition Research: Overview for Scientific Procurement


Tak1-IN-5, also identified as Compound 26, is a nanomolar inhibitor of transforming growth factor-β activated kinase 1 (TAK1), belonging to the imidazo[1,2-b]pyridazine chemical class [1]. It demonstrates an enzymatic IC50 of 55 nM against TAK1 and effectively suppresses the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values below 30 nM [1]. The compound represents a distinct chemotype among TAK1 inhibitors, characterized by a 6-substituted morpholine group on the imidazo[1,2-b]pyridazine core [1].

Why Generic Substitution Fails: Understanding the Unique Differentiation of Tak1-IN-5 Among TAK1 Inhibitors


TAK1 inhibitors exhibit substantial variation in kinome selectivity, active-site binding mode, and biological activity across different chemical scaffolds, making direct substitution without quantitative comparative data unreliable [1]. While several TAK1 inhibitors share the same nominal target, their off-target profiles differ markedly—for instance, the irreversible inhibitor 5Z-7-oxozeaenol also potently inhibits VEGF-R2 (IC50 = 52 nM) and MEK1, whereas NG25 is a dual TAK1/MAP4K2 inhibitor with activity against multiple Src and Abl family kinases [2]. Tak1-IN-5 possesses a distinct imidazo[1,2-b]pyridazine scaffold with a 6-morpholine substitution that confers a unique selectivity signature compared to takinib, 5Z-7-oxozeaenol, and NG25 [3]. Consequently, experimental outcomes obtained with one TAK1 inhibitor cannot be assumed to replicate with another, underscoring the necessity of compound-specific validation.

Tak1-IN-5 (Compound 26): Quantitative Comparative Evidence for Scientific Selection


Direct Head-to-Head Comparison: Tak1-IN-5 Exhibits 3.4-Fold Greater Potency than Takinib in TAK1 Enzymatic Assay

In a direct comparative enzymatic assay using the ADP-Glo kinase assay under identical experimental conditions, Tak1-IN-5 (Compound 26) demonstrated superior TAK1 inhibition compared to the widely used TAK1 inhibitor takinib [1]. Tak1-IN-5 inhibited TAK1 enzymatic activity with an IC50 of 55 nM, whereas takinib exhibited an IC50 of 187 nM in the same assay [1]. This represents a 3.4-fold improvement in potency when directly compared head-to-head [1].

TAK1 inhibition Kinase assay Multiple myeloma

Antiproliferative Activity in Multiple Myeloma Cells: Tak1-IN-5 Achieves Sub-30 nM GI50 in MPC-11 and H929 Cell Lines

Tak1-IN-5 potently inhibits the growth of multiple myeloma cell lines, achieving GI50 values below 30 nM in both MPC-11 and H929 cells [1]. While takinib also demonstrates anti-multiple myeloma activity, the original publication emphasizes that Compound 26 and its analogs exhibit GI50 values as low as 30 nM, positioning Tak1-IN-5 as a highly potent antiproliferative agent in this disease-relevant cellular context [1]. Direct head-to-head GI50 comparison between Tak1-IN-5 and takinib in these cell lines is not reported in the same study; however, the consistent sub-30 nM activity across two MM cell lines establishes Tak1-IN-5 as a robust cellular tool compound [1].

Multiple myeloma Cell viability Cancer therapeutics

Distinct Chemical Scaffold with 6-Morpholine Imidazo[1,2-b]pyridazine Core Differentiates Tak1-IN-5 from Other TAK1 Inhibitor Chemotypes

Tak1-IN-5 belongs to the imidazo[1,2-b]pyridazine chemical class featuring a 6-substituted morpholine group, a scaffold distinct from the resorcylic acid lactone structure of 5Z-7-oxozeaenol, the pyrrolopyridine-based NG25, and the benzamide-derived takinib [1][2]. The morpholine moiety in Tak1-IN-5 is known to enhance water solubility, metabolic stability, and receptor binding affinity compared to unsubstituted analogs [1]. The imidazo[1,2-b]pyridazine core binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency [1]. This unique scaffold offers a differentiated selectivity profile that may avoid off-target liabilities observed with other TAK1 inhibitors [3].

Chemical scaffold Kinase inhibitor Structure-activity relationship

Favorable Kinase Selectivity Profile: Tak1-IN-5 Exhibits Low Affinity for PKAC Alpha

Counter-screening data indicate that Tak1-IN-5 (Compound 26) demonstrates low affinity for protein kinase A catalytic subunit alpha (PKAC alpha), a common off-target for many kinase inhibitors [1]. The low PKAC alpha affinity suggests that the observed effects on TAK1 signaling—including inhibition of p-TAK1 (S412) phosphorylation—are not confounded by PKA pathway interference [1]. Comprehensive kinome-wide selectivity profiling for Tak1-IN-5 has not been fully disclosed; however, the available data point to a favorable selectivity window [1]. In contrast, 5Z-7-oxozeaenol exhibits potent inhibition of VEGF-R2 (IC50 = 52 nM) and MEK1 (IC50 = 411 nM), while NG25 demonstrates activity against LYN (IC50 = 12.9 nM), CSK (56.4 nM), and SRC (113 nM) [2].

Kinase selectivity Off-target activity PKA

Tak1-IN-5 (Compound 26) Applications: Where This TAK1 Inhibitor Delivers Differentiated Value


Multiple Myeloma Cell Viability and Proliferation Assays

Tak1-IN-5 is optimally suited for in vitro studies evaluating TAK1 dependency in multiple myeloma models. The compound achieves GI50 values below 30 nM in both MPC-11 and H929 multiple myeloma cell lines, demonstrating robust antiproliferative activity [1]. This application is directly supported by the original discovery publication, which positions Tak1-IN-5 as a lead compound for anti-multiple myeloma therapeutic research [1].

Biochemical TAK1 Enzymatic Assays Requiring Direct Comparator Data Against Takinib

For biochemical screening campaigns or kinase selectivity profiling where a benchmark against takinib is required, Tak1-IN-5 provides a direct head-to-head potency advantage (IC50 55 nM vs. 187 nM for takinib) under identical ADP-Glo assay conditions [1]. This makes Tak1-IN-5 a suitable positive control or reference inhibitor for TAK1 enzymatic assays, particularly when higher potency than takinib is desired.

TAK1 Signaling Studies in Myeloma Cells with Reduced PKA Pathway Interference

Tak1-IN-5 demonstrates low affinity for PKAC alpha, minimizing confounding PKA pathway effects that can complicate the interpretation of TAK1 signaling experiments [1]. Researchers investigating TAK1-mediated phosphorylation of downstream effectors (e.g., p-TAK1 S412) in myeloma cells can utilize Tak1-IN-5 with greater confidence that observed effects are attributable to TAK1 inhibition rather than off-target PKA modulation [1].

Orthogonal Chemical Probe for TAK1 Target Validation Alongside Other Chemotypes

Given the significant variation in kinome selectivity among published TAK1 inhibitors, employing multiple chemotypes is essential for robust target validation [2]. Tak1-IN-5, with its imidazo[1,2-b]pyridazine scaffold and 6-morpholine substitution, offers a structurally distinct alternative to resorcylic acid lactones (5Z-7-oxozeaenol), pyrrolopyridines (NG25), and benzamides (takinib) [1][3]. This orthogonal chemical probe approach strengthens the pharmacological evidence linking TAK1 inhibition to observed biological phenotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tak1-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.